molecular formula C11H10ClF B12447377 3-(2-Chloroethyl)-6-fluoro-1H-indene

3-(2-Chloroethyl)-6-fluoro-1H-indene

Cat. No.: B12447377
M. Wt: 196.65 g/mol
InChI Key: CHSJDOWECZCELZ-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-6-fluoro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloroethyl group at the 3-position and a fluoro group at the 6-position of the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-6-fluoro-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindene and 2-chloroethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-6-fluoro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

3-(2-Chloroethyl)-6-fluoro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-6-fluoro-1H-indene involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The fluoro group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct chemical and biological properties.

  • The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H10ClF

Molecular Weight

196.65 g/mol

IUPAC Name

3-(2-chloroethyl)-6-fluoro-1H-indene

InChI

InChI=1S/C11H10ClF/c12-6-5-8-1-2-9-7-10(13)3-4-11(8)9/h1,3-4,7H,2,5-6H2

InChI Key

CHSJDOWECZCELZ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C1C=C(C=C2)F)CCCl

Origin of Product

United States

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